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molecular formula C13H18N4S B8301985 2-(3-Dimethylamino-pyrrolidin-1-yl)-benzothiazol-6-ylamine

2-(3-Dimethylamino-pyrrolidin-1-yl)-benzothiazol-6-ylamine

Cat. No. B8301985
M. Wt: 262.38 g/mol
InChI Key: DMPWOCLZSODJHJ-UHFFFAOYSA-N
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Patent
US07838543B2

Procedure details

Suspend 2-chloro-6-nitrobenzthiazole (8.49 g, 39.6 mmol) in THF (100 mL). Slowly add (3R)-(+)-3-(dimethylamino)pyrrolidine (5.24 g, 45.9 mmol). Stir the reaction overnight at room temperature. Dilute the reaction with ethyl acetate and then wash with water and brine. Concentrate the organic portion in vacuo, and triturate the resulting residue with MeOH to afford the title compound (4.94 g, 43%). 1H NMR (400 MHz, DMSO-d6): δ 8.81 (d, 1H, J=2.2 Hz), 8.14 (dd, 1H, J=9.0, 2.4 Hz), 7.52 (d, 1H, J=8.8 Hz), 4.00-3.43 (m, 3H), 3.30 (m, 1H), 2.91 (m, 1H), 2.20-2.15 (m, 7H), 1.93 (m, 1H).
Quantity
8.49 g
Type
reactant
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
43%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]2[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[CH:7][C:5]=2[N:6]=1.[CH3:14][N:15]([CH3:21])[C@@H:16]1[CH2:20][CH2:19][NH:18][CH2:17]1.C(OCC)(=O)C>C1COCC1>[CH3:14][N:15]([CH3:21])[CH:16]1[CH2:20][CH2:19][N:18]([C:2]2[S:3][C:4]3[CH:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:5]=3[N:6]=2)[CH2:17]1

Inputs

Step One
Name
Quantity
8.49 g
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Step Two
Name
Quantity
5.24 g
Type
reactant
Smiles
CN([C@H]1CNCC1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction overnight at room temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Dilute
WASH
Type
WASH
Details
wash with water and brine
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the organic portion in vacuo
CUSTOM
Type
CUSTOM
Details
triturate the resulting residue with MeOH

Outcomes

Product
Name
Type
product
Smiles
CN(C1CN(CC1)C=1SC2=C(N1)C=CC(=C2)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.94 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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